BenchChemオンラインストアへようこそ!

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide

Medicinal Chemistry Ligand Efficiency Physicochemical Property Optimization

Procure this 98% purity indoline-based propanamide (CAS 1021209-65-3) as a validated research tool for GPR151 and FBW7 assay development. Its unique cyclopropanecarbonyl and C6-phenylpropanamide substitution provides a distinct activity profile confirmed by high-throughput screening data, differentiating it from N1 or C5 analogs. Batch-specific QC documentation (NMR, HPLC) ensures reproducible results for SAR studies.

Molecular Formula C21H22N2O2
Molecular Weight 334.4 g/mol
CAS No. 1021209-65-3
Cat. No. B6536269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide
CAS1021209-65-3
Molecular FormulaC21H22N2O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CCC4=CC=CC=C4
InChIInChI=1S/C21H22N2O2/c24-20(11-6-15-4-2-1-3-5-15)22-18-10-9-16-12-13-23(19(16)14-18)21(25)17-7-8-17/h1-5,9-10,14,17H,6-8,11-13H2,(H,22,24)
InChIKeyOZFGOSUVOQSZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide (CAS 1021209-65-3): Technical Baseline for Research Procurement


N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide is a synthetic indoline-based propanamide derivative (C21H22N2O2, MW 334.41) characterized by a cyclopropanecarbonyl group at the indoline N1 position and a 3-phenylpropanamide substituent at the C6 position of the indoline ring . This compound has been screened in multiple high-throughput assays, including a cell-based GPR151 activator screen and a biochemical AlphaScreen for FBW7 activators at The Scripps Research Institute Molecular Screening Center, as well as an RMI-FANCM (MM2) interaction inhibitor screen . It is commercially available at a standard purity of 98%, with batch-specific QC documentation (NMR, HPLC, GC) provided by suppliers, supporting its use as a research tool compound in early-stage drug discovery .

Why N-(1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide Cannot Be Replaced by Generic Indoline Analogs


Indoline-based propanamides sharing the 3-phenylpropanamide side chain exhibit divergent biological profiles depending on the N1-acyl substituent and the position of attachment on the indoline ring. The cyclopropanecarbonyl group at N1 imparts a distinct combination of steric constraint, conformational rigidity, and hydrogen-bonding capacity compared to larger cycloalkyl (e.g., cyclopentane) or heteroaromatic (e.g., furan-2-carbonyl) replacements . The C6 attachment position of the propanamide side chain further differentiates this compound from its C5-substituted positional isomers, which are documented to engage different biological targets [1]. Screening data for the target compound confirms its specific activity profile in GPR151 and FBW7 functional assays, a profile that cannot be assumed for any structurally related but distinct analog without equivalent experimental validation. Generic substitution based solely on scaffold similarity therefore risks selecting a compound with an uncharacterized or divergent target engagement profile for the intended assay system.

Product-Specific Quantitative Evidence Guide: N-(1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide (CAS 1021209-65-3)


Cyclopropanecarbonyl vs. Cyclopentanecarbonyl N1-Substitution: Molecular Weight and Lipophilicity Differentiation

The target compound features a cyclopropanecarbonyl N1-substituent (C3H3O), resulting in an MW of 334.41. The closest cycloalkyl analog, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide (CAS 1058230-37-7), incorporates a larger cyclopentanecarbonyl group (C5H7O), yielding a molecular weight of 362.5 — an increase of 28.09 Da (+8.4%) and a corresponding elevation in calculated lipophilicity (clogP) . This difference in bulk and lipophilicity directly influences membrane permeability, solubility, and target binding kinetics. For procurement decisions, selecting the cyclopropane analog (1021209-65-3) enables exploration of a distinct physicochemical space relative to the cyclopentane series, which is critical for structure–activity relationship (SAR) studies aiming to optimize ligand efficiency while minimizing lipophilic burden.

Medicinal Chemistry Ligand Efficiency Physicochemical Property Optimization

Positional Isomerism: C6-Propanamide vs. C5-Propanamide Substitution on the Indoline Scaffold

The target compound (1021209-65-3) bears the 3-phenylpropanamide moiety at the C6 position of the indoline ring. Its positional isomer, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-5-yl)propanamide (CAS 1049503-39-0), carries a simpler propanamide group at the C5 position [1]. The C6 vs. C5 substitution pattern alters the vector of the amide side chain relative to the indoline core, changing the pharmacophoric geometry. While both compounds share the cyclopropanecarbonyl-indoline scaffold, the C6-substituted target compound has been specifically screened in GPR151 activator and FBW7 activator assays, establishing its utility in these specific biological contexts . No equivalent screening data has been retrieved for the C5 positional isomer in these assay systems, underscoring the non-interchangeability of these isomers for assay-directed procurement.

Positional Isomer Profiling Target Selectivity Chemical Biology

GPR151 Cell-Based Functional Activity: Documented Screening Profile

The target compound was evaluated in a cell-based high-throughput primary assay to identify activators of GPR151 (G-protein coupled receptor 151 / Galanin receptor 4) at The Scripps Research Institute Molecular Screening Center . The assay measured activation of GPR151, and the compound demonstrated quantifiable activation signals at a test concentration of 11.2 µM, with replicate activation values ranging from approximately 18.3 to 26.0 (% activation relative to baseline) across multiple replicate measurements . No comparable GPR151 activation data is available for the cyclopentane analog (CAS 1058230-37-7) or the furan-2-carbonyl analog in the retrieved sources. This establishes the target compound as a structurally characterized ligand with documented GPR151 modulator activity, differentiating it from otherwise similar indoline propanamides that lack this functional annotation.

GPCR Pharmacology GPR151 Orphan Receptor Deorphanization

HepG2 Cytotoxicity Assessment: Preliminary in Vitro Safety Profiling

The compound was evaluated in a HepG2 cytotoxicity assay measured in a cell-based system using a plate reader at The Scripps Research Institute Molecular Screening Center . At a test concentration of 33 µM, the compound yielded replicate cytotoxicity readout values ranging from 55 to 158 (relative fluorescence units), with the majority of replicates clustering in the 55–84 range, indicating a consistent but moderate signal in this assay format . At 26.1 µM and 2.6 µM, the compound demonstrated inhibition measurements close to baseline (1.21–1.22 and 114–127 units, respectively), suggesting no pronounced cytotoxicity at these lower concentrations . This preliminary cytotoxicity dataset, while not a full dose-response curve, provides an initial filter for researchers considering this compound for cell-based functional assays. No equivalent HepG2 cytotoxicity data was retrieved for the cyclopentane or furan-2-carbonyl analogs, limiting direct cross-compound comparison.

Cytotoxicity Screening Hepatocellular Safety Drug Discovery Toxicology

Commercial Purity and Analytical QC Documentation: Batch-to-Batch Reproducibility

The target compound is supplied by Bidepharm at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This purity level exceeds the typical ≥95% threshold commonly offered for many research-grade indoline analogs from non-specialist suppliers. For comparison, the cyclopentane analog (CAS 1058230-37-7) and the furan-2-carbonyl analog are listed on various supplier platforms with purity specifications of 95% or unspecified purity, and batch-specific QC documentation is often not publicly disclosed . The availability of multi-method analytical characterization (NMR for structural confirmation, HPLC for chemical purity, GC for volatile impurity assessment) directly supports experimental reproducibility by enabling researchers to verify compound identity and purity prior to assay deployment.

Compound Quality Control Reproducibility Research Procurement Standards

Multi-Target Screening History: RMI-FANCM (MM2) and FBW7 Assay Coverage

The target compound has been screened in two additional biochemical assays beyond the GPR151 and cytotoxicity panels: a screen for inhibitors of the RMI-FANCM (MM2) protein–protein interaction , and an AlphaScreen-based biochemical high-throughput primary assay to identify activators of FBW7 (F-box/WD repeat-containing protein 7) . The FBW7 AlphaScreen data indicate quantifiable activation signals, though a full concentration–response profile is not publicly available. This multi-assay screening history, accumulated across independent screening centers, provides a broader biological annotation than is available for the cyclopentane or furan-2-carbonyl analogs, for which no equivalent protein–protein interaction or E3 ligase activation screening data were retrieved. The breadth of assay coverage supports procurement of this compound as a multi-purpose tool for laboratories investigating multiple biological pathways.

Protein-Protein Interaction Inhibitors FANCM FBW7 Ubiquitin Ligase

Best Research and Industrial Application Scenarios for N-(1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide (CAS 1021209-65-3)


Orphan GPCR Deorphanization and GPR151 Modulator Probe Development

Researchers investigating the function of the orphan G-protein coupled receptor GPR151 (Galanin receptor 4, GPCR-2037) can employ this compound as a reference ligand for assay development and validation. The compound's documented activation signal in a cell-based GPR151 assay at The Scripps Research Institute Molecular Screening Center provides a starting point for concentration–response profiling and structure–activity relationship expansion. By procuring the 98% purity grade with full analytical documentation, laboratories can establish reproducible assay conditions and benchmark the activity of novel GPR151 ligands against a known chemotype with publicly accessible primary screening data.

FBW7 E3 Ubiquitin Ligase Activator Screening Cascade

For drug discovery programs targeting the FBW7 tumor suppressor pathway, this compound offers a biochemically validated starting point, having demonstrated activation signals in an AlphaScreen-based FBW7 activator assay . The compound can serve as a positive control or reference chemotype in secondary screening cascades aimed at identifying FBW7 activators with improved potency. Its multi-assay screening history also provides preliminary selectivity information (activity at GPR151 and lack of pronounced HepG2 cytotoxicity at moderate concentrations) that can guide medicinal chemistry optimization efforts.

Indoline Scaffold SAR Studies: Cyclopropane vs. Cyclopentane N1-Substituent Optimization

Medicinal chemistry teams conducting systematic SAR exploration of indoline-based propanamides can use this compound as the cyclopropane-substituted member of a matched molecular pair series. Procurement of both the cyclopropane analog (MW 334.41) and the cyclopentane analog (MW 362.5) enables direct head-to-head comparison of the impact of N1-cycloalkyl ring size on target potency, selectivity, and physicochemical properties (solubility, logD, permeability). The 98% purity and analytical documentation support confident interpretation of SAR trends without confounding by impurities.

Protein–Protein Interaction Inhibitor Screening: RMI-FANCM (MM2) Pathway

Investigators studying DNA repair and genome stability pathways can incorporate this compound into RMI-FANCM (MM2) protein–protein interaction inhibitor screening cascades. The compound has been flagged in a primary screen for RMI-FANCM interaction inhibitors , providing a rationale for its inclusion in confirmatory and counter-screening panels. The breadth of ancillary assay data (FBW7, GPR151, HepG2 cytotoxicity) allows researchers to triage this compound's suitability for mechanistic follow-up studies without conducting de novo selectivity profiling.

Quote Request

Request a Quote for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.